
BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE) is an endogenous form of Endothelin-1, a potent vasoconstrictor peptide. It is a 31-amino acid oligopeptide generated by the cleavage of its precursor by chymase, an enzyme found in mast cells . This compound plays a significant role in various physiological and pathological processes, including the regulation of vascular tone and blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BIG ENDOTHELIN-1 (1-31) can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bonds between cysteine residues are formed during the synthesis to ensure the correct folding of the peptide .
Industrial Production Methods
Industrial production of BIG ENDOTHELIN-1 (1-31) typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of over 99% . The process is optimized to ensure high yield and consistency in the quality of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
BIG ENDOTHELIN-1 (1-31) undergoes several types of chemical reactions, including:
Hydrolysis: The peptide can be hydrolyzed by specific enzymes, such as chymase, to produce smaller peptide fragments.
Oxidation: The disulfide bonds within the peptide can be oxidized, leading to changes in its structure and function.
Common Reagents and Conditions
Chymase: Used for the hydrolysis of the peptide to generate BIG ENDOTHELIN-1 (1-31) from its precursor.
Oxidizing Agents: Used to study the effects of oxidation on the peptide’s structure and function.
Major Products Formed
The primary product formed from the hydrolysis of the precursor is BIG ENDOTHELIN-1 (1-31) itself. Further hydrolysis can produce smaller peptide fragments, which may have different biological activities .
Applications De Recherche Scientifique
BIG ENDOTHELIN-1 (1-31) has a wide range of scientific research applications, including:
Mécanisme D'action
BIG ENDOTHELIN-1 (1-31) exerts its effects primarily through binding to endothelin receptors, specifically ETA and ETB receptors, on the surface of target cells . This binding leads to the activation of intracellular signaling pathways that result in vasoconstriction, increased intracellular calcium levels, and other physiological responses . The peptide also plays a role in immune regulation, vascular remodeling, and fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Endothelin-1 (ET-1): A 21-amino acid peptide that is a potent vasoconstrictor and has similar biological activities to BIG ENDOTHELIN-1 (1-31).
Endothelin-2 (ET-2): Another isoform of endothelin with similar vasoconstrictive properties.
Endothelin-3 (ET-3): A third isoform with lower affinity for ETA receptors but still involved in regulating vascular tone.
Uniqueness
BIG ENDOTHELIN-1 (1-31) is unique in that it is an intermediate form of endothelin, generated by the specific cleavage of its precursor by chymase . This intermediate form retains significant biological activity and can be further processed to produce the mature endothelin-1 peptide . Its role in various physiological and pathological processes makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
133972-52-8 |
|---|---|
Formule moléculaire |
C162H236N38O47S5 |
Poids moléculaire |
3628.189 |
InChI |
InChI=1S/C162H236N38O47S5/c1-19-83(15)129(158(242)183-105(59-89-65-168-96-33-25-24-32-94(89)96)143(227)192-125(79(7)8)156(240)184-108(62-120(165)207)145(229)198-131(85(17)204)161(245)200-52-29-35-118(200)153(237)174-99(46-48-122(210)211)134(218)178-107(61-91-67-167-76-170-91)144(228)193-127(81(11)12)157(241)195-128(82(13)14)160(244)199-51-28-36-119(199)154(238)185-111(162(246)247)58-88-39-43-93(206)44-40-88)197-159(243)130(84(16)20-2)196-146(230)110(64-124(214)215)181-138(222)102(55-78(5)6)175-141(225)106(60-90-66-166-75-169-90)179-150(234)115-72-250-249-71-95(164)132(216)186-112(68-201)149(233)191-116-73-251-252-74-117(152(236)194-126(80(9)10)155(239)182-104(57-87-37-41-92(205)42-38-87)139(223)177-103(140(224)190-115)56-86-30-22-21-23-31-86)189-135(219)98(45-47-121(208)209)172-133(217)97(34-26-27-50-163)171-142(226)109(63-123(212)213)180-136(220)100(49-53-248-18)173-137(221)101(54-77(3)4)176-147(231)113(69-202)187-148(232)114(70-203)188-151(116)235/h21-25,30-33,37-44,65-67,75-85,95,97-119,125-131,168,201-206H,19-20,26-29,34-36,45-64,68-74,163-164H2,1-18H3,(H2,165,207)(H,166,169)(H,167,170)(H,171,226)(H,172,217)(H,173,221)(H,174,237)(H,175,225)(H,176,231)(H,177,223)(H,178,218)(H,179,234)(H,180,220)(H,181,222)(H,182,239)(H,183,242)(H,184,240)(H,185,238)(H,186,216)(H,187,232)(H,188,235)(H,189,219)(H,190,224)(H,191,233)(H,192,227)(H,193,228)(H,194,236)(H,195,241)(H,196,230)(H,197,243)(H,198,229)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,246,247)/t83-,84-,85+,95-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,125-,126-,127-,128-,129-,130-,131-/m0/s1 |
Clé InChI |
JKSRICZEYPPRFI-QPAZCVSESA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CNC=N7)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


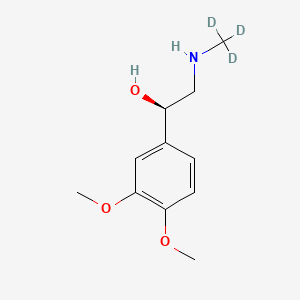
![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)
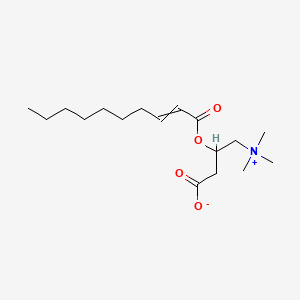

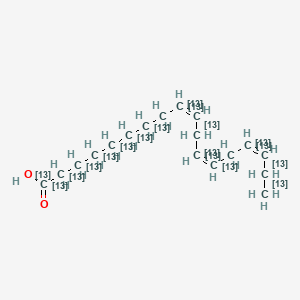
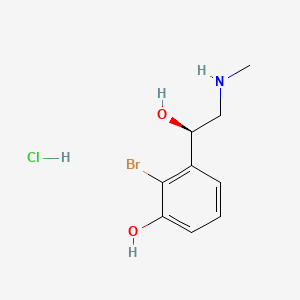
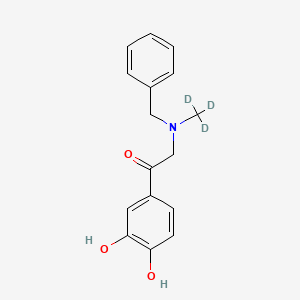
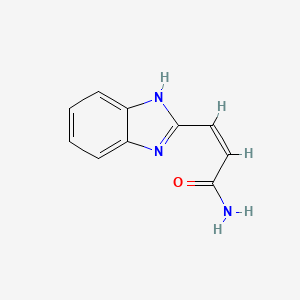
![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)
![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)
![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)
